molecular formula C21H22N4O4 B4523776 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4523776
M. Wt: 394.4 g/mol
InChI Key: BVTOGNMAYHIFQW-UHFFFAOYSA-N
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Description

6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone (CAS 1246059-84-6) is a synthetic small molecule with a molecular formula of C 21 H 22 N 4 O 4 and a molecular weight of 394.4 g/mol . This pyridazinone derivative features a distinct molecular architecture, incorporating a furan ring and a 4-(4-methoxyphenyl)piperazine moiety linked through a carbonyl-methyl spacer, making it a compound of significant interest in medicinal chemistry and drug discovery research . This compound is provided as a high-purity solid for research purposes. Pyridazinone-based scaffolds are extensively investigated for their potential as bioactive agents. Structural analogs of this compound, particularly those featuring similar piperazinyl and heteroaromatic substituents, have been identified as key pharmacophores in the development of potent and selective adenosine A 2A receptor antagonists . The 2-furyl group, in particular, is a common feature in many high-affinity antagonists, suggesting this compound is a valuable chemical tool for studying Parkinson's disease and other neurological disorders . Researchers can utilize this compound in in vitro binding assays, functional activity screens, and as a building block for the synthesis of novel derivatives to explore structure-activity relationships (SAR). This product is intended For Research Use Only (RUO) . It is not approved for use in humans or animals and is not intended for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

6-(furan-2-yl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-17-6-4-16(5-7-17)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-18(22-25)19-3-2-14-29-19/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTOGNMAYHIFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using furyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperazino Group: The piperazino group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a halogenated precursor.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methoxyphenyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, often under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, potentially enhancing mood and alleviating symptoms of depression. Studies have shown that modifications to the piperazine structure can lead to increased efficacy in serotonergic activity, making this compound a candidate for further exploration in antidepressant drug development.

Antitumor Properties

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the furan moiety is thought to enhance its ability to penetrate cellular membranes, allowing for greater bioavailability and efficacy against various cancer cell lines.

Neuroprotective Effects

Another promising application of this compound is its neuroprotective effects. Research has indicated that it may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory pathways makes this compound a potential therapeutic agent for neuroprotection.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazinones, including the target compound. They evaluated their binding affinity to serotonin receptors and found that certain derivatives exhibited significant antidepressant-like effects in animal models. The study highlighted the potential of these compounds as new antidepressants with fewer side effects compared to traditional SSRIs.

Case Study 2: Antitumor Activity

A research article in Cancer Research reported on the synthesis of pyridazinone derivatives and their evaluation against various cancer cell lines. The study demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in breast cancer cells.

Case Study 3: Neuroprotective Effects

In an article published in Neuroscience Letters, the neuroprotective effects of pyridazinone derivatives were investigated in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could significantly reduce neuronal death and preserve cognitive function, indicating their potential use in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound : 6-(2-Furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone - 2-Furyl (position 6)
- 4-Methoxyphenyl-piperazino (position 2)
~438.9* MAO-B inhibition (IC₅₀ ~0.013 µM in analogs); analgesic/anti-inflammatory activity
6-(4-Chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone - 4-Chlorophenyl (position 6)
- 2-Methoxyphenyl-piperazino (position 2)
438.9 MAO-B inhibition (IC₅₀ ~0.013 µM); higher lipophilicity vs. methoxy substituents
2-(2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone - 2-Furyl (position 6)
- 4-Fluorophenyl-sulfonyl-piperazino (position 2)
~465.0* Enhanced receptor binding due to sulfonyl group; neuroprotective effects
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone - Unsubstituted pyridazinone core
- 2-Fluorophenyl-piperazino (position 6)
~317.3 Anti-inflammatory activity (comparable to indomethacin)
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone - 4-Chlorobenzyl (position 4)
- 2,4-Dimethylphenyl (position 6)
~340.8 Antihypertensive and antiplatelet activity

*Estimated based on analogous structures.

Key Observations :

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to electron-withdrawing groups (e.g., chloro, fluoro) . purely phenyl-substituted analogs .

MAO-B Inhibition: Chlorophenyl-substituted pyridazinones (e.g., ) show potent MAO-B inhibition (IC₅₀ ~0.013 µM), but the target compound’s methoxy group may reduce off-target effects on MAO-A, improving selectivity .

Anti-Inflammatory and Analgesic Activity: Piperazino-pyridazinones with methoxy substitutions (e.g., 4-methoxyphenyl) demonstrate superior analgesic activity compared to halogenated derivatives, likely due to reduced cytotoxicity and enhanced interaction with opioid receptors .

Synthetic Accessibility: The target compound’s synthesis parallels other pyridazinones, involving nucleophilic substitution of 3,6-dichloropyridazine with 4-(4-methoxyphenyl)piperazine, followed by hydrolysis and functionalization . However, the methoxy group necessitates milder reaction conditions compared to sulfonyl or halogenated analogs .

Biological Activity

The compound 6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its diverse biological activities. Pyridazinones, as a class, are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data from various studies.

1. Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it demonstrated activity against E. coli ATCC 35218, suggesting its potential use as an antibacterial agent .

2. Anti-inflammatory Properties

Pyridazinones are recognized for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. The specific compound has shown promise in reducing inflammation and pain, making it a candidate for further development as an anti-inflammatory drug .

3. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. The compound has been evaluated for its ability to inhibit the proliferation of colon carcinoma cells (HCT116) and has shown selective cytotoxicity against cancer cells while sparing normal human fibroblasts . This selectivity is crucial for reducing side effects in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Tested Against Results
AntimicrobialE. coli, Gram-positive/negative bacteriaEffective against multiple strains
Anti-inflammatoryCOX and LOX inhibitionSignificant reduction in inflammation
AnticancerHCT116 (colon carcinoma)Selective cytotoxicity observed

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis of new pyridazinone derivatives, the compound was found to exhibit notable antibacterial activity against E. coli and other pathogens. The results indicated that modifications at specific positions on the pyridazinone ring could enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory properties of pyridazinones revealed that the compound effectively inhibited COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators. This suggests a mechanism through which the compound could alleviate symptoms associated with inflammatory diseases .

Case Study 3: Cancer Cell Proliferation Inhibition

Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that the compound significantly reduced cell viability in HCT116 cells compared to control groups. This study supports its potential role in cancer chemotherapy .

Q & A

Q. Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Strategies :
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via solvent evaporation .
  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

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